molecular formula C6H6FIN2O B10902420 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No.: B10902420
M. Wt: 268.03 g/mol
InChI Key: JEGUGHOKLJKJRM-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is an organic compound that features both fluorine and iodine atoms attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as fluorinating agents and iodinating agents under controlled temperatures and pressures to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound for various applications .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodo group can facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde stands out due to its unique combination of fluorine and iodine substituents. Similar compounds include:

These differences highlight the distinct chemical and biological properties of this compound, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H6FIN2O

Molecular Weight

268.03 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-iodopyrazole-3-carbaldehyde

InChI

InChI=1S/C6H6FIN2O/c7-1-2-10-3-5(8)6(4-11)9-10/h3-4H,1-2H2

InChI Key

JEGUGHOKLJKJRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)C=O)I

Origin of Product

United States

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